2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone

Catalog No.
S12281556
CAS No.
M.F
C16H14N2O4
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanon...

Product Name

2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone

IUPAC Name

2-(2-acetylanilino)-1-(3-nitrophenyl)ethanone

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c1-11(19)14-7-2-3-8-15(14)17-10-16(20)12-5-4-6-13(9-12)18(21)22/h2-9,17H,10H2,1H3

InChI Key

NWEGTJCFWRQXMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

The compound 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone, with the CAS number 1195295-51-2, is a complex organic molecule characterized by a molecular formula of C16H14N2O4C_{16}H_{14}N_{2}O_{4} and a molecular weight of approximately 298.29 g/mol. This compound features an acetyl group and an amino group attached to a phenyl ring, along with a nitrophenyl moiety, making it a significant structure in organic chemistry. Its structural complexity allows for various chemical interactions and potential applications in medicinal chemistry and materials science .

Typical of compounds with amino and nitro groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The acetyl group can participate in acylation reactions, facilitating the introduction of other functional groups.
  • Reduction: The nitro group may be reduced to an amine under suitable conditions, altering the compound's reactivity and properties.
  • Condensation Reactions: This compound can also participate in condensation reactions with aldehydes or ketones, forming more complex structures.

  • Antimicrobial Properties: Compounds containing nitrophenyl groups are often investigated for their antibacterial and antifungal activities.
  • Anticancer Activity: Some derivatives of acetophenone have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.

The synthesis of 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions:

  • Starting Materials: Acetophenone derivatives and nitroaniline are commonly used as starting materials.
  • Formation of the Amino Linkage: The reaction between acetophenone and nitroaniline can yield the desired amino compound through nucleophilic attack.
  • Acetylation: Further acetylation may be performed to introduce the acetyl group at the appropriate position.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

This compound has various applications in different fields:

  • Chemical Research: Used as an intermediate in organic synthesis for developing new compounds.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activity.
  • Materials Science: May play a role in creating new materials with specific properties due to its unique structure.

Several compounds share structural similarities with 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Amino-1-(3-nitrophenyl)ethanoneC8H8N2O3C_{8}H_{8}N_{2}O_{3}Contains only one phenyl group and no acetyl substitutionSimpler structure, less steric hindrance
3-NitroacetophenoneC_{9}H_{7}N_{O}_{3}Features a nitro group on an acetophenone backboneLacks the amino functionality
4-AcetylanilineC_{9}H_{11}NOContains an acetyl group and an amine but no nitro groupDifferent electronic properties due to lack of nitro

The presence of both an amino and nitro group in 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone contributes to its unique reactivity and potential applications compared to these similar compounds. Its complex structure allows for diverse interactions that may not be present in simpler analogs.

Aromatic β-ketoamines have long served as foundational building blocks in organic synthesis, dating back to the early 20th-century discoveries of the Gewald reaction. This classical method, which involves cyclocondensation of α-mercaptoaldehyde dimers with cyanoacetone derivatives, laid the groundwork for synthesizing thiophene-based β-ketoamines. The evolution of these compounds accelerated with the development of transition metal-catalyzed C–H activation strategies, as exemplified by rhodium-mediated alkenylation of enaminones.

The structural uniqueness of 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone becomes apparent when compared to simpler analogs:

CompoundMolecular FormulaKey Functional Groups
3-Nitroacetophenone$$ \text{C}8\text{H}7\text{NO}_3 $$Acetyl, nitro
4-Acetylaniline$$ \text{C}9\text{H}{11}\text{NO} $$Acetyl, amino
2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone$$ \text{C}{16}\text{H}{14}\text{N}2\text{O}4 $$Acetyl, amino, nitro

This combination of electron-donating (amino) and electron-withdrawing (nitro, acetyl) groups creates a polarized electronic environment that facilitates both nucleophilic and electrophilic reactivity. The compound’s planar aromatic system allows for π-π stacking interactions, making it valuable in designing covalent organic frameworks (COFs).

Research Significance in Multi-Functional Organic Synthesis

The compound’s multifunctional nature enables its participation in three distinct synthetic pathways:

  • COF Construction: As demonstrated in organobase-modulated syntheses, β-ketoamine linkages formed through reversible aldimine reactions provide exceptional crystallinity in COFs. The enol-to-keto tautomerization in 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone analogs creates irreversible β-ketoenamine bonds, enhancing structural stability in porous materials.

  • Pharmaceutical Intermediate: Structural analogs serve as precursors for N-methyl-D-aspartate receptor (NMDAR) antagonists. Recent work on ketamine derivatives highlights how aromatic complexity at the acetylphenyl position improves blood-brain barrier penetration while maintaining receptor affinity.

  • Cross-Coupling Reactions: The nitro group’s ortho-directing effects enable regioselective C–H functionalization. Rhodium-catalyzed alkenylation of the enaminone scaffold demonstrates how this compound can undergo divergent annulation to produce polycyclic architectures.

A notable application involves palladium-catalyzed coupling reactions, where the nitro group is reduced to an amine intermediate for subsequent alkylation. This two-step process, utilizing ceric ammonium nitrate (CAN) and zinc powder, yields pharmacologically active amines with >70% efficiency.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

298.09535693 g/mol

Monoisotopic Mass

298.09535693 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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